molecular formula C10H11ClN2S B1586312 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine CAS No. 439692-55-4

6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B1586312
CAS No.: 439692-55-4
M. Wt: 226.73 g/mol
InChI Key: FNNJFDXFLFLEAD-UHFFFAOYSA-N
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Description

6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core structure This compound is characterized by the presence of a tert-butyl group at the 6-position and a chlorine atom at the 4-position of the thieno[2,3-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with tert-butyl isocyanide and a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thieno[2,3-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), bases (triethylamine, sodium hydride).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Amino or thio derivatives of thieno[2,3-d]pyrimidine.

    Oxidation: Sulfoxides or sulfones of thieno[2,3-d]pyrimidine.

    Reduction: Dihydro derivatives of thieno[2,3-d]pyrimidine.

Scientific Research Applications

6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding, aiding in the understanding of biological pathways and mechanisms.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways involved in disease progression. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorothieno[2,3-d]pyrimidine: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    6-Tert-butylthieno[2,3-d]pyrimidine: Lacks the chlorine atom, which may influence its electronic properties and reactivity.

    4-Methylthieno[2,3-d]pyrimidine: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.

Uniqueness

6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(11)12-5-13-9(6)14-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNJFDXFLFLEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373803
Record name 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-55-4
Record name 4-Chloro-6-(1,1-dimethylethyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439692-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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